Tetradeca-1,13-dien-3-yl Acetate

Description

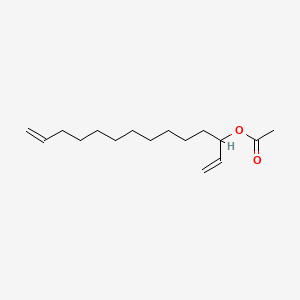

Structure

3D Structure

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

tetradeca-1,13-dien-3-yl acetate |

InChI |

InChI=1S/C16H28O2/c1-4-6-7-8-9-10-11-12-13-14-16(5-2)18-15(3)17/h4-5,16H,1-2,6-14H2,3H3 |

InChI Key |

WJPXATJJMVNOMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCCCCCCCCC=C)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetradeca 1,13 Dien 3 Yl Acetate and Analogues

Strategies for Constructing the 1,13-Diene Carbon Skeleton

The creation of the 14-carbon chain with double bonds at the 1st and 13th positions is a critical step. Various modern synthetic techniques can be employed to achieve this with high stereoselectivity.

Stereoselective Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are fundamental to the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly powerful tools for this purpose. organic-chemistry.orgconicet.gov.ar

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For the synthesis of dienes, a Wittig reaction can be employed to introduce one of the double bonds with specific stereochemistry. researchgate.net For instance, a phosphonium (B103445) salt can be reacted with a suitable aldehyde to form the desired diene structure. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate-stabilized carbanions which are generally more reactive than the corresponding phosphonium ylides. conicet.gov.aruta.edu A significant advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed, simplifying purification. uta.edu The classical HWE reaction is known to predominantly form (E)-alkenes. conicet.gov.ar However, modifications such as the Still-Gennari olefination allow for the selective synthesis of (Z)-alkenes. researchgate.net The HWE reaction has been successfully used in the synthesis of various natural products containing diene moieties. conicet.gov.ar

| Reaction | Reagent Type | Typical Product Stereochemistry | Key Features |

| Wittig Reaction | Non-stabilized ylide | (Z)-alkene organic-chemistry.org | Forms a stable phosphine (B1218219) oxide byproduct. organic-chemistry.org |

| Stabilized ylide | (E)-alkene organic-chemistry.org | ||

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate-stabilized carbanion | (E)-alkene conicet.gov.ar | Water-soluble phosphate byproduct simplifies purification. uta.edu |

| Still-Gennari Olefination (HWE modification) | Phosphonate with electron-withdrawing groups | (Z)-alkene researchgate.net | Allows for Z-selective olefination. researchgate.net |

Utilizing Alkyne Chemistry in Diene Synthesis (e.g., Alkylation of Terminal Alkynes, Hydroboration-Protonolysis)

Alkyne chemistry provides a versatile platform for the synthesis of dienes. The partial reduction of alkynes is a key strategy to access alkenes with defined stereochemistry. researchgate.net

Alkylation of terminal alkynes is a common method to build the carbon skeleton. nih.gov This involves the deprotonation of a terminal alkyne to form an acetylide, which then acts as a nucleophile to attack an alkyl halide, forming a new carbon-carbon bond. khanacademy.org This process can be used to couple different fragments of the target molecule. For instance, the synthesis of certain dienes has been achieved by coupling synthons using acetylene (B1199291) coupling reactions. researchgate.net

Subsequent stereoselective reduction of the internal alkyne is then required to generate the desired alkene geometry. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), is commonly used for the syn-reduction of alkynes to (Z)-alkenes. Dissolving metal reduction, for example with sodium in liquid ammonia, is employed for the anti-reduction to (E)-alkenes.

Cross-Coupling Reactions for Precise Carbon-Carbon Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful methods for the stereoselective construction of 1,3-dienes. mdpi.com These reactions involve the coupling of two pre-functionalized carbon fragments, often with predefined stereochemistry.

Reactions like the Suzuki, Stille, and Sonogashira couplings are widely used. For example, a Sonogashira-type cross-coupling has been developed for macrocyclization, which could be adapted for the synthesis of complex dienes. researchgate.net These methods offer high efficiency and functional group tolerance. The stereochemistry of the resulting diene is determined by the stereochemistry of the starting alkenyl coupling partners. mdpi.com

Regioselective Functionalization: Acetylation at the C-3 Position

Once the diene skeleton is constructed, the next critical step is the regioselective introduction of the acetate (B1210297) group at the C-3 position. This is typically achieved through a two-step process: hydroxylation followed by acetylation.

If the synthesis route produces an alcohol at the C-3 position (tetradeca-1,13-dien-3-ol), this alcohol can be directly acetylated. A common method for this transformation is the reaction of the alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine. researchgate.netresearchgate.net This reaction is generally efficient and proceeds with high yield.

Chemoenzymatic Synthesis Approaches for Enhanced Stereocontrol

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high stereoselectivity and efficiency. nih.gov Enzymes, such as lipases, can be used for the kinetic resolution of racemic alcohols, providing access to enantiomerically pure starting materials. mdpi.com

In the context of tetradeca-1,13-dien-3-yl acetate synthesis, a chemoenzymatic approach could involve the enzymatic resolution of a racemic alcohol precursor. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic diene alcohol, allowing for the separation of the acylated and unreacted enantiomers. This method can provide access to highly enantiomerically enriched (R)- or (S)-tetradeca-1,13-dien-3-yl acetate. Thioesterase (TE) domains, which are involved in the biosynthesis of macrocyclic compounds, also show potential for in vitro applications in total synthesis. nih.gov

Optimization of Reaction Conditions for Yield and Isomeric Purity

Achieving high yield and isomeric purity is crucial in the synthesis of specific isomers like this compound. This requires careful optimization of reaction conditions.

For olefination reactions like the Wittig reaction, factors such as the choice of base, solvent, and temperature can significantly impact the E/Z selectivity. nih.gov For example, the use of certain bases like silver carbonate can allow the reaction to proceed under milder, less basic conditions, which is beneficial for base-sensitive substrates. nih.gov

In cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivities. Similarly, for alkyne reductions, the catalyst and reaction conditions must be carefully selected to ensure the desired stereochemical outcome. The purity of the final product is often assessed using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the isomeric ratio. nih.gov

Molecular Mechanisms and Receptor Interactions

Olfactory Receptor Binding Dynamics and Ligand Specificity

The perception of pheromones such as tetradeca-1,13-dien-3-yl acetate (B1210297) is a multi-step process involving several key proteins. Initially, the lipophilic pheromone molecule enters the aqueous sensillar lymph surrounding the dendrites of olfactory receptor neurons (ORNs). Here, it is encapsulated by Odorant-Binding Proteins (OBPs) or Pheromone-Binding Proteins (PBPs). nih.gov These small, soluble proteins are crucial for solubilizing the hydrophobic pheromone and transporting it across the lymph to the olfactory receptors (ORs) embedded in the dendritic membrane. nih.govnih.gov

The interaction between the PBP-pheromone complex and the OR is a dynamic process that is not yet fully understood. Some studies suggest that PBPs may play a role in activating the receptor, possibly through a conformational change upon binding the ligand, while others propose that their primary function is simply to deliver the pheromone. nih.gov For instance, in Helicoverpa armigera, specific PBPs were found to significantly increase the response of an olfactory receptor to the main pheromone component, (Z)-11-hexadecenal, but did not alter the receptor's tuning breadth or response kinetics. nih.gov This suggests that while PBPs can enhance sensitivity, the ultimate specificity of the response is determined by the olfactory receptor itself. nih.gov

Olfactory receptors are a class of G-protein coupled receptors (GPCRs) that exhibit remarkable ligand specificity. nih.gov This specificity ensures that only the correct pheromone component, or a very specific blend, can trigger a neuronal signal. The binding of the ligand to the OR induces a conformational change in the receptor protein, which initiates an intracellular signaling cascade, leading to the generation of an electrical signal. nih.gov This signal is then transmitted to the brain, resulting in a specific behavioral response. nih.gov The specificity of this interaction is critical; for example, in the gypsy moth, Lymantria dispar, the olfactory system can distinguish between enantiomers of the pheromone, with one enantiomer acting as a potent attractant and the other as an inhibitor. nih.gov This enantioselectivity is determined by the precise interactions between the ligand and the amino acid residues within the receptor's binding pocket. nih.gov

Structure-Activity Relationships (SAR) of Dienoic Acetates

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the molecular structure of a pheromone like tetradeca-1,13-dien-3-yl acetate relates to its biological function. nih.govmdpi.com These studies involve systematically modifying the pheromone's structure—by altering the carbon chain length, the position and geometry of double bonds, or the nature and location of functional groups—and observing the effect on biological activity. nih.govresearchgate.net For moth sex pheromones, which are often unsaturated acetates, alcohols, or aldehydes, specific structural features are paramount for receptor binding and subsequent activation. nih.govusda.gov

The number, position, and geometric configuration (cis/Z or trans/E) of double bonds in dienoic acetates are critical determinants of their biological activity. nih.gov Even subtle changes to these features can drastically reduce or completely abolish the molecule's effectiveness as a pheromone.

Configuration of Double Bonds: The geometry of the double bonds (Z/cis vs. E/trans) is equally important. The olfactory systems of many insects are exquisitely tuned to the specific configuration of their species' pheromone. For example, in the turnip moth, Agrotis segetum, changing the configuration of the double bond in a dienic acetate analog had a profound, non-additive effect on the interaction with the receptor, highlighting that the entire molecule's conformational properties are involved in the binding event. nih.gov Similarly, research on the red-banded leafroller shows that structural derivatives of the natural pheromone, (Z)-11-tetradecenyl acetate, with different double bond geometries or positions, have vastly different effects on male behavior. researchgate.net

The table below summarizes the general impact of double bond modifications on the activity of dienoic acetate pheromones, based on findings from related compounds.

| Structural Modification | Effect on Biological Activity | Rationale |

| Shift in Double Bond Position | Significant decrease or loss of activity | Alters molecular shape and fit within the receptor binding pocket. nih.govnih.gov |

| Change in Double Bond Geometry (Z to E or vice-versa) | Drastic reduction or loss of activity; can sometimes lead to behavioral antagonism | Disrupts the specific stereochemical requirements for receptor binding. nih.govslu.se |

| Saturation of a Double Bond | Complete loss of activity | Increases molecular flexibility and changes the electronic properties, preventing proper receptor interaction. nih.gov |

The functional group, in this case, the acetate moiety, and its placement are also pivotal for the efficacy of the pheromone.

Location of the Acetate Group: The position of the acetate group along the carbon chain defines the molecule's polarity and its ability to form specific hydrogen bonds or other polar interactions within the receptor binding site. nih.gov For this compound, the acetate is on the third carbon. Shifting this group to a different position, such as the terminal carbon (position 1), would create a primary acetate, altering its chemical properties and spatial orientation. Such a change would likely render the molecule inactive, as the precise positioning of the polar acetate "head" is often a key recognition feature for the receptor. researchgate.netresearchgate.net

Stereochemistry at the Acetate Carbon: this compound possesses a chiral center at the C-3 position where the acetate group is attached. This means it can exist as two different stereoisomers (R and S). Biological systems, particularly receptor-ligand interactions, are often highly stereospecific. nih.gov It is highly probable that only one of the two enantiomers is biologically active, while the other may be inactive or even inhibitory. This enantioselectivity arises from the three-dimensional arrangement of amino acid residues in the receptor's binding pocket, which creates a chiral environment that preferentially binds one stereoisomer over the other. nih.gov

The table below outlines the expected impact of modifying the acetate group on the activity of this compound.

| Structural Modification | Expected Effect on Biological Activity | Rationale |

| Change in Acetate Group Position (e.g., from C-3 to C-1) | Significant loss of activity | Alters the molecule's overall shape and the position of the key polar interaction site required for receptor binding. researchgate.net |

| Use of the "Unnatural" Stereoisomer (e.g., R vs. S) | Significant loss of activity or inhibitory effect | The chiral binding pocket of the olfactory receptor is specific for one enantiomer. nih.gov |

| Replacement of Acetate with another Functional Group (e.g., Alcohol, Aldehyde) | Drastic change in activity; likely loss of function | The size, shape, and hydrogen-bonding capability of the functional group are critical for specific receptor interactions. nih.gov |

Computational Chemistry Approaches for Ligand-Receptor Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)

In recent years, computational chemistry has become an indispensable tool for studying the interactions between pheromones and their receptors at an atomic level. nih.govresearchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations provide insights that are often difficult to obtain through experimental methods alone. nih.govzib.de

Molecular Docking: This computational technique predicts the preferred orientation (the "pose") and binding affinity of a ligand when it binds to a receptor's binding site. nih.govmdpi.com For this compound, docking studies would involve building a 3D model of the target olfactory receptor and then computationally placing the pheromone molecule into its binding pocket. nih.gov The software calculates a "docking score" based on factors like electrostatic interactions and hydrogen bonding, which helps to identify the most stable binding mode and rank the binding affinity of different ligands. researchgate.net This can be used to screen virtual libraries of compounds or to understand why small structural changes, as discussed in SAR, have such dramatic effects on activity. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time. rowan.edumssm.edu Starting from a docked pose, an MD simulation calculates the movements of every atom in the system over nanoseconds or even microseconds. nih.gov This can reveal crucial information about the conformational changes that occur in both the ligand and the receptor upon binding, the stability of the complex, and the specific amino acid residues that are key for maintaining the interaction. nih.govnih.gov For example, MD simulations can show how the flexible hydrocarbon tail of this compound settles into a hydrophobic pocket within the receptor, while the acetate group forms stable hydrogen bonds, anchoring the molecule in place and triggering receptor activation. nih.gov

These computational approaches are powerful for generating hypotheses about binding mechanisms, guiding the design of new SAR studies, and ultimately providing a detailed, dynamic picture of how pheromone perception is achieved at the molecular level. nih.govresearchgate.net

Advanced Analytical Methodologies for Research on Tetradeca 1,13 Dien 3 Yl Acetate

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are fundamental in the analysis of Tetradeca-1,13-dien-3-yl Acetate (B1210297), primarily for assessing the purity of synthetic batches and for separating its various isomers. Geometric isomers of unsaturated long-chain acetates, such as the target compound, often exhibit distinct biological activities, making their separation and identification crucial.

Gas Chromatography (GC) is a cornerstone for the analysis of volatile compounds like pheromone acetates. The choice of the capillary column's stationary phase is critical for achieving the separation of geometric isomers. Non-polar columns, such as those with a dimethylpolysiloxane phase (e.g., HP-5), and polar columns, like those with a polyethylene (B3416737) glycol phase (e.g., DB-WAX), are commonly employed. The elution order of isomers is dependent on the column polarity. For instance, in the analysis of similar compounds like tetradeca-4,8-dien-1-yl acetates, the elution order of the (Z,Z), (Z,E), (E,Z), and (E,E) isomers varies significantly between non-polar and polar columns, allowing for their differentiation based on retention indices. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), offers a complementary approach for the analysis and purification of Tetradeca-1,13-dien-3-yl Acetate. While less common for routine analysis of volatile pheromones compared to GC, HPLC is valuable for preparative scale separations to isolate specific isomers for further spectroscopic analysis or bioassays. A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

A comparative study on the isomers of a related compound, tetradeca-4,8-dien-1-yl acetate, highlights the utility of different GC columns for isomer separation. The retention indices of the various geometric isomers on both a non-polar (SPB-1) and a polar (DB-WAX) column were determined, showcasing the ability to resolve these closely related structures. nih.gov

| Isomer of Tetradeca-4,8-dien-1-yl Acetate | Retention Index (SPB-1 Column) | Retention Index (DB-WAX Column) |

| (Z,Z) | 2176.1 | 2128.9 |

| (Z,E) | 2178.4 | 2124.3 |

| (E,Z) | 2185.9 | 2135.9 |

| (E,E) | 2186.4 | 2157.7 |

This table illustrates the differing elution orders and retention indices of geometric isomers of a related dienyl acetate on non-polar and polar GC columns, a principle directly applicable to the analysis of this compound isomers.

Spectroscopic Techniques for Structural Elucidation

Once a pure sample of this compound is obtained, spectroscopic techniques are employed to confirm its chemical structure, including the position and geometry of the double bonds and the location of the acetate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectra reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical shifts provide clues about the electronic environment. For this compound, the signals corresponding to the protons on the double bonds (olefinic protons), the proton on the carbon bearing the acetate group (methine proton), the methyl group of the acetate, and the various methylene (B1212753) groups in the long aliphatic chain would be of particular interest. The coupling constants (J-values) between the olefinic protons are critical for determining the geometry (E or Z) of the double bonds.

¹³C NMR spectra show the number of non-equivalent carbons in the molecule. The chemical shifts of the carbons in the double bonds, the carbon attached to the oxygen of the acetate group, and the carbonyl carbon of the acetate group are all diagnostic.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule. For an acetate ester like this compound, a characteristic loss of acetic acid (60 Da) is often observed. The fragmentation of the hydrocarbon chain can also provide clues about the location of the double bonds, although this can sometimes be ambiguous. In the mass spectra of tetradeca-4,8-dien-1-yl acetate isomers, a dominant fragment at m/z 81 was observed, which is a characteristic feature for these compounds. nih.gov

Hyphenated Techniques in Chemical Ecology Research

In the field of chemical ecology, it is often necessary to identify biologically active compounds from complex mixtures, such as extracts from insect glands or volatile collections from the environment. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique that combines the separation power of GC with the sensitivity and specificity of an insect's antenna as a detector. As the separated compounds elute from the GC column, they are passed over an insect antenna, and any compound that elicits an electrical response (an antennogram) is identified as biologically active. This allows researchers to pinpoint the specific pheromone components in a complex natural extract that are detected by the insect. This technique has been widely used in the identification of lepidopteran sex pheromones. nih.govresearchgate.net

Gas Chromatography-Olfactometry (GC-O) is a similar technique where a human observer, instead of an electrode, sniffs the effluent from the GC column to detect odorous compounds. While less common in insect pheromone research, it can be a useful tool for identifying compounds with characteristic scents.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for the identification of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which can be compared to spectral libraries for identification. GC-MS is routinely used to analyze pheromone gland extracts and to confirm the identity of compounds that show activity in GC-EAD experiments. mdpi.comacademicjournals.org The analysis of the pheromone gland of the tomato leafminer, Tuta absoluta, for which this compound is a known pheromone component, heavily relies on GC-MS for identification and quantification of the pheromone blend. uliege.beresearchgate.net

Quantitative Analysis Methodologies in Complex Biological and Environmental Matrices

Determining the concentration of this compound in biological samples (e.g., insect pheromone glands) and environmental matrices (e.g., air, water, or plant surfaces) is crucial for understanding pheromone production, release, and fate in the environment.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in various matrices. A fused-silica fiber coated with a sorbent material is exposed to the sample (either in the headspace or by direct immersion), and the analytes adsorb to the fiber. The fiber is then transferred to the injector of a GC for thermal desorption and analysis. SPME has been successfully used for the collection and analysis of insect pheromones from the air and from the surface of pheromone glands. vt.edu

For the quantification of Tuta absoluta pheromones, including a related compound (3E,8Z,11Z)-tetradecatrien-1-yl acetate, a headspace GC-MS method has been developed for water and tomato samples. This method achieved low limits of detection in the nanogram per liter (ng/L) and nanogram per kilogram (ng/kg) range, respectively, demonstrating the sensitivity of modern analytical instrumentation. researchgate.net

Quantitative analysis using GC-MS often involves the use of an internal standard. A known amount of a compound that is chemically similar to the analyte but not present in the sample is added to the sample before extraction and analysis. By comparing the peak area of the analyte to that of the internal standard, the concentration of the analyte can be accurately determined. This approach corrects for any losses during sample preparation and injection. Studies on the pheromone glands of Heliothis species have employed internal standards to quantify the amounts of different pheromone components. environmentandecology.comlgcstandards.com

Ecological Roles and Behavioral Research

Role as a Semiochemical in Interspecific and Intraspecific Chemical Communication

There is no scientific literature available that documents "Tetradeca-1,13-dien-3-yl Acetate" acting as a semiochemical in any form of interspecific or intraspecific communication.

Characterization of Behavioral Responses in Target Organisms through Bioassays (e.g., Olfactometer, Wind Tunnel Studies)

No studies have been published that characterize the behavioral responses of any organism to "this compound" using established bioassay methods.

Context-Dependent Signaling and Blend Effects in Chemical Communication

There is no research available on how the signaling of "this compound" might be influenced by different ecological contexts or its combination with other chemical compounds.

Environmental Dynamics and Biotransformation

Studies on Environmental Persistence and Bioavailability in Natural SystemsThere is a lack of research on the persistence of Tetradeca-1,13-dien-3-yl Acetate (B1210297) in the environment, meaning its half-life and potential for accumulation are unknown. Similarly, no data exists regarding its bioavailability in natural ecosystems.

Due to the unavailability of scientific data for Tetradeca-1,13-dien-3-yl Acetate, no data tables or detailed research findings can be provided.

Evolutionary Perspectives in Chemical Signaling

Co-evolution of Semiochemical Production and Olfactory Perception Systems

The effectiveness of a chemical signal is contingent upon the receiver's ability to detect and interpret it. This fundamental principle drives a tight co-evolutionary relationship between the biochemical pathways responsible for producing semiochemicals and the olfactory systems that perceive them. In moths, this is exemplified by the highly specific nature of female-produced pheromones and the corresponding tuning of male olfactory receptors.

The production of specific pheromone components, including various isomers of tetradecadienyl acetates, is a multi-step enzymatic process. The evolution of this system is thought to follow a "birth-and-death" model, where genes encoding key enzymes, such as desaturases and reductases, undergo duplication. These duplicated genes can then accumulate mutations, leading to novel functions (neofunctionalization) or becoming non-functional (pseudogenization). This process allows for the exploration of new chemical signals without disrupting the existing communication channel. For instance, a change in the substrate specificity of a desaturase enzyme can lead to the production of a novel unsaturated fatty acid precursor, which is then further modified to create a new pheromone component.

Concurrently, the olfactory system of the receiving organism must adapt to detect these new signals. The evolution of olfactory receptors (ORs), the proteins responsible for binding to specific odorant molecules, also appears to follow a birth-and-death model. Gene duplication events in the OR family provide the raw material for the evolution of new receptor specificities. A mutation in a duplicated OR gene might allow it to bind to a newly evolved pheromone component. This creates a private communication channel, reinforcing reproductive isolation. The survival and propagation of such changes depend on the fitness advantage they confer, often by enhancing mate recognition and reducing unproductive mating attempts with other species.

This reciprocal evolution ensures that the signal and its reception evolve in concert, maintaining the integrity of the communication system. A significant shift in the pheromone blend produced by females would be evolutionarily futile if the males of the species did not evolve the capacity to detect and respond to the new blend.

Diversification and Speciation Driven by Pheromone Blends and Isomeric Variations

Subtle changes in the composition of pheromone blends, often involving different isomers or ratios of compounds like tetradecadienyl acetates, can be a powerful driver of diversification and speciation in insects. These chemical variations act as pre-zygotic isolating mechanisms, preventing gene flow between populations and facilitating the evolution of distinct species.

Even minor alterations in the structure of a pheromone component, such as the position or geometry of a double bond, can dramatically alter its biological activity. For example, different isomers of a tetradecadienyl acetate (B1210297) can be attractive to one species while being neutral or even inhibitory to a closely related species. This specificity is crucial in environments where multiple closely related species coexist, as it ensures that mating efforts are directed toward conspecifics.

The process of speciation can be initiated when a mutation in a pheromone biosynthesis gene leads to a change in the chemical blend produced by females in a particular population. If a corresponding change in male preference for this new blend also arises in that population, it can lead to assortative mating. Over time, this reproductive isolation can result in the accumulation of other genetic differences, ultimately leading to the formation of a new species.

Research on various moth species has demonstrated the critical role of pheromone blends in maintaining species boundaries. The specific ratio of different components in a blend is often as important as the identity of the components themselves. A shift in this ratio can be sufficient to create a new, species-specific signal. The diversification of tetradecadienyl acetate isomers and their varying proportions in the pheromone blends of different moth species is a testament to the evolutionary significance of this mechanism in generating the vast diversity observed in the Lepidoptera.

Genetic Basis of Semiochemical Biosynthesis and Reception

The production and perception of semiochemicals are controlled by specific sets of genes that have been shaped by natural selection. Understanding the genetic basis of these processes provides insight into the molecular mechanisms driving the evolution of chemical communication.

Biosynthesis: The biosynthesis of fatty acid-derived pheromones, including tetradecadienyl acetates, involves a series of enzymatic reactions. Key gene families involved in this process include:

Fatty Acid Synthases (FAS): These enzymes are responsible for the initial production of saturated fatty acid precursors, typically palmitic or stearic acid.

Desaturases: This large and diverse family of enzymes introduces double bonds at specific positions in the fatty acid chain. The specificity of these desaturases is a primary determinant of the final pheromone structure. For instance, Δ11- and Δ9-desaturases are commonly involved in the production of moth pheromones. The evolution of new desaturase functions through gene duplication and mutation is a major source of pheromone diversity.

Fatty Acyl-CoA Reductases (FARs): These enzymes reduce the fatty acyl-CoA precursors to fatty alcohols.

Acetyltransferases (ACTs): In the case of acetate pheromones, these enzymes catalyze the final step of adding an acetyl group to the fatty alcohol.

The expression of these genes is tightly regulated, often restricted to the pheromone gland of the female and timed to coincide with sexual maturity and calling behavior.

Reception: The detection of pheromones is mediated by olfactory receptor neurons (ORNs) located in the antennae of the male. The specificity of these neurons is determined by the olfactory receptors (ORs) they express. The key genetic components of pheromone reception include:

Odorant Receptors (ORs): These are transmembrane proteins that bind to specific pheromone molecules. The diversity of ORs within a species reflects the complexity of the chemical signals it needs to detect. The evolution of new ORs through gene duplication and subsequent divergence is crucial for the adaptation to new pheromone signals.

Odorant Binding Proteins (OBPs): These soluble proteins are found in the sensillar lymph and are thought to transport hydrophobic pheromone molecules from the air to the ORs.

Sensory Neuron Membrane Proteins (SNMPs): These proteins are also localized to the dendritic membrane of ORNs and are essential for the response to certain lipid-derived pheromones.

The genes controlling pheromone production in females and pheromone response in males are typically not genetically linked. This poses a conundrum for the co-evolution of these traits. However, it is hypothesized that standing genetic variation in both production and reception within a population allows for a coordinated evolutionary response, where changes in the female signal can be tracked by corresponding changes in male preference.

| Gene/Enzyme Family | Function in Pheromone Biosynthesis | Evolutionary Significance |

| Fatty Acid Synthases (FAS) | Production of saturated fatty acid precursors. | Generally conserved, providing the basic building blocks. |

| Desaturases | Introduction of double bonds at specific positions. | High diversification through gene duplication and neofunctionalization, a major source of pheromone diversity. |

| Fatty Acyl-CoA Reductases (FARs) | Reduction of fatty acyl-CoAs to fatty alcohols. | Substrate specificity can influence the final pheromone blend. |

| Acetyltransferases (ACTs) | Acetylation of fatty alcohols to form acetate esters. | The presence and activity of these enzymes determine the functional group of the pheromone. |

| Gene/Protein Family | Function in Pheromone Reception | Evolutionary Significance |

| Odorant Receptors (ORs) | Binding of specific pheromone molecules. | Diversification through gene duplication allows for the detection of novel pheromone components and contributes to speciation. |

| Odorant Binding Proteins (OBPs) | Transport of hydrophobic pheromones to receptors. | May play a role in filtering and concentrating pheromone molecules. |

| Sensory Neuron Membrane Proteins (SNMPs) | Essential for the response to lipid-derived pheromones. | Co-factor in the signal transduction cascade. |

Emerging Research Avenues and Interdisciplinary Applications

Development of Novel Synthetic Strategies for Sustainable Production

The chemical synthesis of insect pheromones is crucial for their application in pest management strategies such as mating disruption and mass trapping. numberanalytics.comeg.net Traditional chemical syntheses can be complex and may generate hazardous waste. Consequently, there is a growing emphasis on developing sustainable and environmentally friendly production methods.

Novel synthetic strategies for compounds structurally related to Tetradeca-1,13-dien-3-yl acetate (B1210297) often focus on stereoselective reactions to create the specific double bond configurations necessary for biological activity. For instance, the synthesis of similar long-chain acetates like (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate and (3E,8Z)-tetradeca-3,8-dienyl acetate has been achieved with high stereochemical purity using methods such as the Wittig reaction and modified Knoevenagel condensations. researchgate.net These approaches aim for high efficiency and yield, starting from commercially available materials. researchgate.net

Future research in this area is directed towards biocatalysis and metabolic engineering. The use of enzymes or whole-cell systems to produce pheromones can offer several advantages, including high selectivity, milder reaction conditions, and reduced environmental impact. The development of genetically modified plants or microorganisms to produce insect pheromones represents a promising frontier for large-scale, cost-effective, and sustainable production.

Integration of Omics Technologies (Genomics, Proteomics) in Chemical Ecology Studies

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the field of chemical ecology. researchgate.net These high-throughput techniques provide a comprehensive view of the biological processes underlying the production and perception of chemical signals. researchgate.net

In the context of pheromones like Tetradeca-1,13-dien-3-yl acetate, omics approaches can elucidate the entire biosynthetic pathway, from the genes encoding the necessary enzymes to the final active compounds. For example, genomic and transcriptomic analyses can identify the genes involved in the desaturation and acetylation steps required to form this specific acetate ester.

Proteomics plays a crucial role in understanding how these chemical signals are detected by insects. This includes the study of odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) in the insect's antennae, which bind to pheromone molecules and transport them to the olfactory receptors. researchgate.net Understanding the structure and function of these proteins can provide insights into the specificity of pheromone recognition. The integration of these omics technologies allows researchers to connect the genetic blueprint of an organism to its chemical phenotype and ecological interactions. researchgate.netnumberanalytics.com

Chemoinformatics and Machine Learning for Predictive Modeling of Structure-Function Relationships

Chemoinformatics and machine learning are increasingly being applied to the study of semiochemicals to predict their biological activity based on their chemical structure. nih.govresearchgate.net These computational approaches can accelerate the discovery and optimization of new pest management tools.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. researchgate.netmdpi.com By analyzing the physicochemical properties and structural features of a series of compounds, QSAR models can predict their effectiveness as attractants or repellents. For a compound like this compound, QSAR could be used to predict how modifications to its structure, such as changing the position or geometry of the double bonds, would affect its binding to a specific receptor and its behavioral activity.

Machine learning algorithms, such as artificial neural networks and support vector machines, can analyze large datasets of chemical structures and biological activities to identify complex patterns that may not be apparent through traditional analysis. numberanalytics.comnih.gov These models can be used to screen virtual libraries of compounds to identify novel pheromone analogues or other behavior-modifying chemicals. nih.gov

Table 1: Applications of Machine Learning in Chemoinformatics

| Application | Description |

| Bioactivity Prediction | Predicting the biological effect of a compound, such as its ability to attract or repel insects. |

| Toxicity Prediction | Assessing the potential toxicity of a compound to non-target organisms. |

| Physicochemical Property Prediction | Estimating properties like solubility, volatility, and stability. |

| De Novo Design | Generating novel chemical structures with desired properties. |

Exploration of New Analytical Platforms for Trace Analysis and Metabolomics

The detection and quantification of pheromones, which are often present in minute quantities, require highly sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for identifying and quantifying volatile and semi-volatile compounds like this compound. researchgate.net

Recent advancements in analytical platforms are enabling more detailed and comprehensive analyses. Two-dimensional gas chromatography (GCxGC) provides enhanced separation power, which is particularly useful for resolving complex mixtures of semiochemicals. Additionally, new ionization techniques in mass spectrometry are improving the sensitivity and specificity of detection.

The development of sensors and biosensors for the real-time detection of insect pheromones in the field is another active area of research. researchgate.net These devices could be used for precise monitoring of pest populations, allowing for more targeted and efficient control strategies. Furthermore, metabolomics approaches, which aim to identify and quantify all the small molecules in a biological sample, are being used to study the broader chemical profile of insects and their interactions with the environment. researchgate.net

Interdisciplinary Research Integrating Chemical Ecology with Neuroscience and Behavioral Biology

Understanding the full impact of a semiochemical like this compound requires an interdisciplinary approach that integrates chemical ecology with neuroscience and behavioral biology. mpg.de This allows researchers to link the chemical signal to the neural responses it elicits and the resulting behavioral changes.

Neurophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), are used to measure the response of an insect's antennae to specific pheromone components. These studies can help to identify the specific olfactory sensory neurons that detect this compound and to characterize their response properties.

Behavioral assays in wind tunnels or in the field are essential for determining the role of this compound in mediating behaviors such as mate attraction and aggregation. numberanalytics.com Automated tracking systems and machine learning algorithms are increasingly being used to quantify and analyze insect behavior with high precision. numberanalytics.com By combining these different levels of analysis, from the molecule to the behavior of the whole organism, researchers can gain a comprehensive understanding of the function of this compound in its ecological context. This integrated approach is crucial for developing effective and sustainable pest management strategies based on manipulating insect behavior. nih.gov The field of environmental neuroscience also explores how chemical exposures impact brain health and function, which can have implications for understanding the broader effects of semiochemicals in ecosystems. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare Tetradeca-1,13-dien-3-yl Acetate, and what parameters critically influence reaction yields?

- Methodological Answer : The compound is synthesized via Z-selective cross-metathesis using catalysts such as Grubbs-type complexes (e.g., catalyst 4 in ). Key parameters include:

- Catalyst loading (typically 2–5 mol%)

- Solvent polarity (e.g., hexane/Et₂O mixtures)

- Reaction temperature (20–40°C)

- Stoichiometric ratios of starting materials (e.g., hex-5-en-1-yl acetate and (E)-tetradeca-1,3-diene).

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Prioritize the following:

- ¹H/¹³C NMR : Key signals include δ 6.34–6.21 (m, diene protons), δ 171.31 (acetate carbonyl), and δ 2.04 (s, acetate methyl) .

- HRMS : Validate molecular ion peaks (e.g., m/z 308.2715 [M]⁺) against theoretical values.

- Comparison with NIST Data : Cross-reference spectral libraries for consistency in retention indices and fragmentation patterns .

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (diene) | 6.21–6.34 | m | C1 & C13 |

| ¹³C (C=O) | 171.31 | - | Acetate |

| ¹H (OAc-CH₃) | 2.04 | s | Methyl |

Q. How can researchers ensure compound purity and stability during synthesis and storage?

- Methodological Answer :

- Purity : Use double chromatography (e.g., sequential hexane/Et₂O gradients) and validate via HPLC (≥95% purity). Monitor by TLC with UV/iodine visualization .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture, as ester groups may hydrolyze. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

Advanced Research Questions

Q. How can Z-selectivity in cross-metathesis reactions for this compound be optimized?

- Methodological Answer :

- Catalyst Design : Use sterically hindered Ru-carbene catalysts (e.g., Grubbs II) to favor Z-alkene formation via chelate-controlled transition states.

- Solvent Effects : Nonpolar solvents (hexane) enhance Z-selectivity by reducing catalyst decomposition.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze transition-state energies and predict stereochemical outcomes .

Q. What strategies resolve discrepancies between experimental NMR data and theoretical predictions?

- Methodological Answer :

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to confirm proton-carbon correlations and diene geometry.

- Theoretical Validation : Compare experimental δ values with DFT-calculated chemical shifts (B3LYP/6-31G* level). Adjust for solvent effects (e.g., chloroform PCM models).

- Control Experiments : Synthesize stereoisomerically pure standards to isolate spectral contributions .

Q. How can researchers design experiments to investigate the compound’s role in lipid membrane interactions?

- Methodological Answer :

- Model Membranes : Incorporate this compound into lipid bilayers (e.g., DOPC vesicles) and monitor fluidity via fluorescence anisotropy (DPH probes).

- MD Simulations : Use GROMACS to simulate bilayer dynamics, focusing on acyl chain packing and lateral diffusion.

- Comparative Studies : Benchmark against structurally similar esters (e.g., cholesteryl acetate) to identify unique physicochemical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.